
KS99
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
KS99 is a dual inhibitor of BTK and tubulin polymerization.
Wissenschaftliche Forschungsanwendungen
KS99 and Acute Myeloid Leukemia (AML)
KS99, an Isatin analog, has demonstrated significant applications in the context of acute myeloid leukemia (AML). It targets leukemic stem cells, which are known for their high proliferation rates and resistance to drug treatments. KS99 specifically targets cells with high aldehyde dehydrogenase activity and inhibits the phosphorylation of STAT3. This leads to reduced clonogenicity of primary human AML cells, suggesting KS99's potential as a therapeutic agent against AML. Notably, AML with myelodysplastic-related changes showed more sensitivity to KS99 compared to de novo AML, irrespective of NPM1 mutation status (Annageldiyev et al., 2019).
KS99 in Multiple Myeloma Treatment
KS99 also has been researched for its role in the treatment of multiple myeloma. It acts as a dual inhibitor of Bruton's tyrosine kinase (BTK) and tubulin polymerization. This dual inhibition is significant as both BTK and microtubules play crucial roles in cancer cell growth and survival. KS99's ability to induce apoptosis in multiple myeloma cells in a caspase-dependent manner, and its impact on osteoclastogenesis and cytokine expression associated with bone loss, further highlight its therapeutic potential in multiple myeloma treatment (Pandey et al., 2017).
Eigenschaften
CAS-Nummer |
1344698-28-7 |
|---|---|
Produktname |
KS99 |
Molekularformel |
C17H10Br2N2O2S |
Molekulargewicht |
466.15 |
IUPAC-Name |
5,7-Dibromo-1-(4-(thiocyanatomethyl)benzyl)isatin |
InChI |
InChI=1S/C17H10Br2N2O2S/c18-12-5-13-15(14(19)6-12)21(17(23)16(13)22)7-10-1-3-11(4-2-10)8-24-9-20/h1-6H,7-8H2 |
InChI-Schlüssel |
LRFRSKDYIFHZQL-UHFFFAOYSA-N |
SMILES |
O=C1N(CC2=CC=C(CSC#N)C=C2)C3=C(C=C(Br)C=C3Br)C1=O |
Aussehen |
Solid powder |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>3 years if stored properly |
Löslichkeit |
Soluble in DMSO |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
KS-99; KS 99; KS99 |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



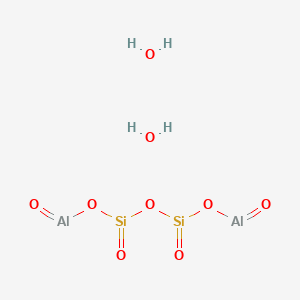
![3,4-Dihydro-9-hydroxy-[1]benzothieno[2,3-f]-1,4-thiazepin-5(2H)-one](/img/structure/B608308.png)
![methyl (3Z)-3-[[[1-(2-morpholin-4-ylacetyl)-2,3-dihydroindol-5-yl]amino]-phenylmethylidene]-2-oxo-1H-indole-6-carboxylate](/img/structure/B608310.png)
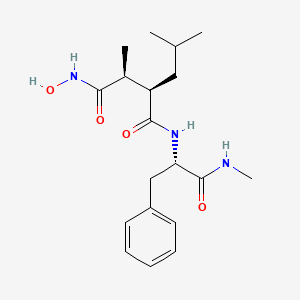
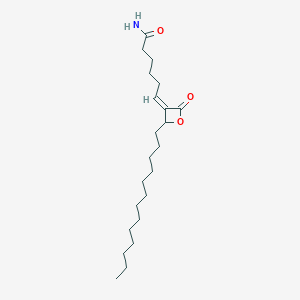
![2(1H)-Isoquinolinecarboxylic acid, 3,4-dihydro-6-[[[6-methoxy-4'-(trifluoromethyl)[1,1'-biphenyl]-2-yl]carbonyl]amino]-, phenyl ester](/img/structure/B608314.png)
![4-[cis-2,6-Dimethyl-4-(4-trifluoromethoxy-phenyl)-piperazine-1-sulfonyl]-indan-2-carboxylic acid tosylate](/img/structure/B608315.png)
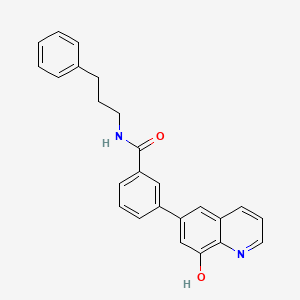
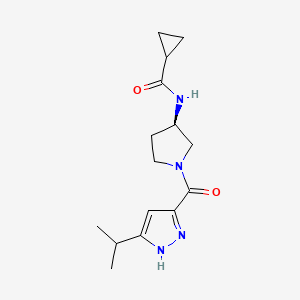
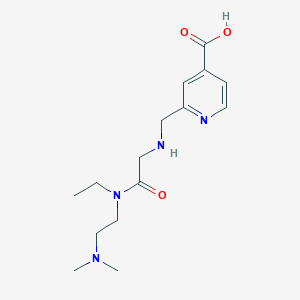
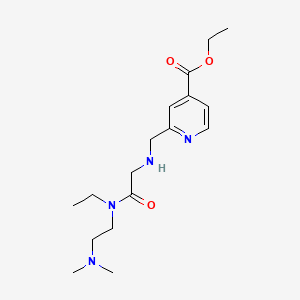
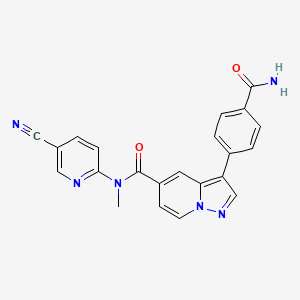
![4,6-dichloro-N-[4-(4-fluorophenyl)phenyl]-1,3,5-triazin-2-amine](/img/structure/B608326.png)